molecular formula C27H30N2O B5974653 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one

Cat. No.: B5974653
M. Wt: 398.5 g/mol
InChI Key: JVPNIHZZHXYEMZ-UHFFFAOYSA-N
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Description

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethylphenyl group and a 3,3-diphenylpropan-1-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between diamine and in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

IUPAC Name

1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O/c1-21-10-9-15-26(22(21)2)28-16-18-29(19-17-28)27(30)20-25(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-15,25H,16-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPNIHZZHXYEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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